1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-([1,3]thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c14-7-3-5-13(6-7)10-12-8-2-1-4-11-9(8)15-10/h1-2,4,7,14H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGZWTOVFPVYOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC3=C(S2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a closely related class of compounds, have been reported to interact with a wide range of receptor targets. They are also biologically relevant purine bioisosteres, suggesting that they may interact with purine-binding proteins or enzymes.
Mode of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities. This suggests that they may interact with their targets in a way that modulates the target’s function, leading to the observed pharmacological effects.
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways.
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities. This suggests that 1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol may have similar effects.
Biochemical Analysis
Biochemical Properties
1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in multiple cellular processes such as growth, proliferation, and survival. The compound interacts with the catalytic subunit of PI3K, forming hydrogen bonds and hydrophobic interactions that inhibit the enzyme’s activity. Additionally, this compound has been shown to interact with other biomolecules, including proteins and nucleic acids, further influencing its biochemical properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly the PI3K/Akt pathway, which is critical for cell survival and proliferation. By inhibiting PI3K, the compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. Furthermore, this compound affects gene expression and cellular metabolism, leading to altered cellular functions and metabolic profiles.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s thiazolo-pyridine core is essential for its binding affinity to PI3K, where it forms key hydrogen bonds with the enzyme’s active site residues. This binding inhibits the enzyme’s catalytic activity, leading to downstream effects on cell signaling and gene expression. Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse molecular mechanisms of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under physiological conditions, maintaining its inhibitory activity over extended periods. It may undergo degradation under certain conditions, leading to reduced efficacy. Long-term studies have shown that continuous exposure to the compound can result in sustained inhibition of PI3K activity and prolonged effects on cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K activity without causing significant toxicity. Higher doses may lead to adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where a minimum concentration is required to achieve therapeutic efficacy. These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound’s metabolism may result in the formation of active or inactive metabolites, influencing its overall pharmacokinetic profile. Additionally, it can affect metabolic flux and alter metabolite levels, contributing to its biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, influencing its localization and activity. Its distribution is also affected by factors such as tissue permeability and binding affinity to cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and modulate its biochemical effects.
Biological Activity
1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol is a compound of significant interest due to its potential biological activities. This compound features a thiazolo-pyridine core which has been associated with various pharmacological effects, including anti-inflammatory, analgesic, and antibacterial properties. This article reviews the synthesis, biological activity, and relevant research findings concerning this compound.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process that includes the formation of the thiazolo-pyridine framework followed by functionalization to introduce the pyrrolidine moiety. The synthetic routes often utilize starting materials such as pyridin-2-amines and thioketones, employing various coupling reactions and cyclization techniques to achieve the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[5,4-b]pyridine derivatives. For example, certain derivatives have demonstrated potent inhibition against phosphoinositide 3-kinase (PI3K) isoforms, which are critical in cancer cell proliferation and survival. One study reported an IC50 value of 3.6 nM for PI3Kα inhibition by a related compound, indicating strong potential for therapeutic applications in oncology .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of compounds containing thiazolo-pyridine structures have been investigated through various in vivo models. Notably, a series of thiazolo[4,5-d]pyridazinones showed significant analgesic activity in hot plate and acetic acid-induced writhing tests. These compounds were synthesized with yields ranging from 78% to 87% and exhibited promising results in reducing pain and inflammation .
Antimicrobial Activity
Thiazolo[5,4-b]pyridine derivatives have also been evaluated for their antimicrobial properties. Research indicates that these compounds possess activity against both Gram-positive and Gram-negative bacteria. A notable study found that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests a potential role for these compounds in treating bacterial infections.
Case Study 1: PI3K Inhibition
In a detailed study examining the structure-activity relationship (SAR) of thiazolo[5,4-b]pyridines, researchers identified that modifications to the sulfonamide group significantly impacted PI3Kα inhibitory potency. The introduction of electron-withdrawing groups enhanced activity, demonstrating the importance of molecular structure in therapeutic efficacy .
Case Study 2: Analgesic Testing
A series of novel thiazolo[4,5-d]pyridazinones were subjected to analgesic testing using established animal models. The results indicated that these compounds effectively reduced pain responses, supporting their use as potential analgesics .
Research Findings Summary Table
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazolo[5,4-b]pyridine, including 1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol, exhibit potent inhibitory effects on phosphoinositide 3-kinase (PI3K), which is a critical pathway involved in cancer cell proliferation and survival. For instance, a compound from this class showed IC50 values of 3.6 nM against PI3Kα, indicating its potential as a lead compound for developing new anticancer agents .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .
Topical Formulations
The incorporation of this compound into topical formulations has been explored for its potential in treating skin disorders. Its ability to penetrate skin layers and exert therapeutic effects makes it suitable for formulations targeting conditions like psoriasis and eczema. Research indicates that formulations containing this compound can enhance skin hydration and reduce inflammation .
Cosmetic Applications
Due to its favorable safety profile and efficacy in promoting skin health, this compound is being studied for use in cosmetic products aimed at improving skin texture and appearance. Its antioxidant properties can help combat skin aging by neutralizing free radicals and promoting collagen synthesis .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The structural modifications have been crucial in enhancing the biological activity of the compound. For example, variations in the substituents on the thiazole ring have been shown to significantly affect its potency against PI3K isoforms .
Cancer Treatment Case Study
A study published in a peer-reviewed journal highlighted a series of thiazolo[5,4-b]pyridine derivatives where one specific analog demonstrated remarkable selectivity towards PI3Kα over other isoforms, leading to reduced side effects compared to conventional chemotherapeutics. This case exemplifies the potential of this compound class in targeted cancer therapy .
Dermatological Efficacy Case Study
In another study focusing on dermatological applications, formulations containing this compound were tested on patients with chronic dermatitis. Results indicated significant improvements in skin hydration and reduction in erythema after four weeks of treatment, supporting its use in therapeutic skincare products .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Thiazolo[4,5-c]pyridine Isomers
Thiazolo[5,4-b]pyridine differs from its isomer thiazolo[4,5-c]pyridine in the positions of sulfur and nitrogen atoms within the fused ring system. This positional isomerism alters electronic properties and tautomeric behavior. For example, thiazolo[5,4-b]pyridine-2-thione (97) predominantly exists as the thione tautomer in neutral media, whereas isomers like thiazolo[4,5-c]pyridine may exhibit different tautomeric equilibria, impacting reactivity and binding interactions .
1,2,4-Oxadiazole Derivatives (Compounds 1a and 1b)
Compounds 1a and 1b () replace the thiazolo-pyridine core with a 1,2,4-oxadiazole ring. These derivatives feature phenylethyl-pyrrolidinyl and pyridyl substituents. However, the absence of sulfur in oxadiazoles may reduce metal-binding capacity, a feature critical for certain enzymatic inhibitions .
Substituent Variations
Piperidinecarboxylic Acid Derivatives ()
Compounds such as 1-[5-(3-methoxyphenyl)[1,3]thiazolo[5,4-b]pyridin-2-yl]-4-piperidinecarboxylic acid (SY096374) share the thiazolo[5,4-b]pyridine core but substitute pyrrolidin-3-ol with a piperidinecarboxylic acid group. The carboxylic acid moiety enhances hydrophilicity and ionic interactions, whereas the pyrrolidin-3-ol group offers moderate polarity and hydrogen-bond donor capacity. Such differences influence pharmacokinetic properties like logP and membrane permeability .
Aromatic Substituents
Derivatives with methoxyphenyl, pyrimidinyl, or thienyl groups (e.g., SY096375 in ) introduce aromatic or heteroaromatic substituents. However, they may also reduce aqueous solubility .
Research Implications and Gaps
- Bioactivity: While oxadiazole derivatives () are profiled for antiviral activity, analogous data for the target compound are absent.
- SAR Exploration : Substituent variations () highlight opportunities to optimize solubility, selectivity, and potency through rational design.
Preparation Methods
Synthesis of the Thiazolo[5,4-b]pyridine Core
The thiazolo[5,4-b]pyridine nucleus is typically synthesized via condensation and cyclization reactions involving precursors such as aminopyridines and thioamide derivatives.
Key synthetic route: Formation of thiazolopyridine rings often starts from halogenated aminopyridines (e.g., 5-bromothiazolo[5,4-b]pyridin-2-amine) which undergo nucleophilic substitution or coupling reactions to introduce various substituents at the 2-position of the thiazolopyridine core.
Thioamide intermediates: Pyrrolidinecarbothioamide derivatives are prepared by condensation of pyrrolidine with ethyl isothiocyanatidocarbonate, followed by hydrolysis. This intermediate plays a pivotal role in subsequent ring closure to form the thiazolopyridine ring.
Cyclization conditions: Refluxing mixtures of chloro-substituted pyridine derivatives with pyrrolidinecarbothioamide in methanol for several hours, followed by pH adjustment and crystallization, effectively yields thiazolopyridine intermediates.
Optimized Reaction Conditions and Yields
Research has focused on optimizing reaction conditions to maximize yields and minimize side products such as disulfides or cleavage products.
Representative Synthetic Sequence (Summary)
Preparation of pyrrolidinecarbothioamide: Pyrrolidine reacts with ethyl isothiocyanatidocarbonate under catalytic conditions, followed by hydrolysis to yield the carbothioamide intermediate.
Formation of thiazolo[5,4-b]pyridine intermediate: The carbothioamide is condensed with halopyridine derivatives (e.g., 3-chloro-2,4-dioxo-4-benzenebutanoic acid methyl ester) under reflux in methanol. The reaction mixture is neutralized and the product crystallized.
Functionalization with pyrrolidin-3-ol: Nucleophilic substitution or copper-mediated cyclization introduces the pyrrolidin-3-ol group at the 2-position of the thiazolopyridine ring. Microwave assistance can enhance reaction rates and yields.
Reduction and final modifications: Selective reduction of the thiazole ring using borane reagents in aprotic solvents at controlled temperatures leads to the desired dihydro derivatives, facilitating the final structure assembly.
Purification: The crude product is purified by silica gel chromatography using appropriate solvent systems to afford the pure 1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol compound.
Research Findings and Notes
Selectivity and side reactions: Reduction steps must be carefully controlled to avoid cleavage of the thiazole ring and formation of disulfide byproducts.
Catalyst choice: The use of B(C6F5)3 as a catalyst in combination with ammonia borane has been shown to improve yields and reduce side products during reduction.
Microwave-assisted synthesis: Microwave irradiation accelerates copper-mediated cyclization steps, improving efficiency and scalability.
Purification challenges: The compound’s polarity requires careful selection of eluent systems for effective chromatography, typically involving mixtures of ethyl acetate, hexane, methanol, and dichloromethane.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Thiazolo[5,4-b]pyridin-2-yl)pyrrolidin-3-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiazolo-pyridine precursors with substituted pyrrolidinols. For example, refluxing in ethanol with catalytic acid (e.g., HCl) is a common approach to form the thiazolo-pyridine scaffold, followed by purification via recrystallization (DMF:EtOH, 1:1) to achieve >85% purity . Key variables include solvent polarity (to stabilize intermediates), temperature (80–100°C optimal for cyclization), and stoichiometric ratios (1:1.2 for amine:thiol precursors). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, UV 254 nm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry of the thiazolo-pyridine ring (e.g., aromatic protons at δ 7.5–8.5 ppm) and hydroxyl group position (broad singlet at δ 3.5–4.5 ppm for pyrrolidin-3-ol) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₀H₁₁N₃OS, calculated [M+H]⁺: 238.0742) and detects fragmentation patterns (e.g., loss of H₂O at m/z 220) .
- X-ray Crystallography : Resolves stereochemistry (e.g., chair conformation of pyrrolidine ring) and hydrogen-bonding networks (critical for solubility analysis) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear EN 374-certified nitrile gloves, flame-retardant lab coats, and FFP2 respirators to prevent skin/eye contact and inhalation .
- Ventilation : Use fume hoods with >0.5 m/s airflow during synthesis. Store in sealed containers under nitrogen to avoid oxidation .
- First Aid : For accidental exposure, rinse eyes with saline (15 min) and administer activated charcoal (1 g/kg body weight) if ingested .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from pH-dependent protonation of the pyrrolidine nitrogen (pKa ~8.5). To standardize measurements:
- Use potentiometric titration to determine ionization states.
- Employ Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., δP >10 for polar aprotic solvents like DMF) .
- Cross-validate with HPLC-UV (retention time shifts indicate solubility changes) .
Q. What computational strategies predict the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., kinase domains) to assess binding affinity. The thiazolo-pyridine moiety shows affinity for ATP-binding pockets (ΔG < -8 kcal/mol) .
- QSAR Modeling : Train models on PubChem BioAssay data (e.g., AID 1259401) to correlate substituent effects (e.g., electron-withdrawing groups at C5) with IC₅₀ values .
- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns) to prioritize in vitro testing .
Q. How can conflicting cytotoxicity data across cell lines be systematically addressed?
- Methodological Answer : Contradictions may stem from metabolic differences (e.g., CYP450 expression in HepG2 vs. HEK293). Mitigate via:
- Dose-Response Profiling : Use 10-point dilution series (0.1–100 µM) and normalize to cell viability controls (MTT assay).
- Metabolomic Screening : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that modulate toxicity .
- CRISPR Knockouts : Validate target engagement by comparing wild-type vs. gene-edited cells (e.g., EGFR-null lines) .
Methodological Tables
Table 1 : Key Synthetic Parameters and Yields
| Precursor | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 2-Aminothiazole | Ethanol | 80 | HCl | 72 | 87 |
| 3-Hydroxypyrrolidine | DMF | 100 | H₂SO₄ | 68 | 92 |
Table 2 : Solubility in Common Solvents (mg/mL)
| Solvent | pH 3 | pH 7 | pH 10 |
|---|---|---|---|
| Water | <0.1 | 1.2 | 8.5 |
| DMSO | 45 | 45 | 45 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
